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Compound of Interest

Compound Name:
O-(4-Nitrobenzyl)hydroxylamine

hydrochloride

Cat. No.: B127017 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a crucial reagent in analytical chemistry

and synthetic organic chemistry. Its utility is primarily derived from the presence of a strong

ultraviolet (UV) chromophore, the 4-nitrobenzyl group, which facilitates highly sensitive

detection in various analytical techniques, particularly high-performance liquid chromatography

(HPLC). This technical guide provides an in-depth overview of the structure, properties,

synthesis, and applications of O-(4-Nitrobenzyl)hydroxylamine hydrochloride, with a focus

on its use as a derivatizing agent for reducing sugars and in the synthesis of N-

hydroxypeptides.

Physicochemical Properties
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a light yellow crystalline powder.[1] A

summary of its key physicochemical properties is presented in the table below.
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Property Value Reference

CAS Number 2086-26-2 [2][3][4]

Molecular Formula C₇H₉ClN₂O₃ [4]

Molecular Weight 204.61 g/mol [2][3][4]

Appearance Light yellow powder/crystals [1]

Melting Point 215 °C (decomposes) [2][3]

Synonyms

4-Nitrobenzyloxyamine

hydrochloride, p-

Nitrobenzyloxyamine

hydrochloride

[4]

Spectral Data
While specific spectral data with assigned peaks are not readily available in public databases,

the following table summarizes the expected spectral characteristics based on the compound's

structure.
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Spectroscopic Technique Expected Characteristics

¹H NMR

Signals corresponding to the aromatic protons

of the nitrobenzyl group, the methylene protons

adjacent to the oxygen, and the amine protons.

¹³C NMR

Resonances for the carbon atoms of the

aromatic ring, the methylene carbon, and

carbons of the nitro group.

IR Spectroscopy

Characteristic absorption bands for N-O

stretching, aromatic C-H stretching, C=C

aromatic stretching, and N-O stretching of the

nitro group.

Mass Spectrometry

A molecular ion peak corresponding to the free

base (C₇H₈N₂O₃) and fragmentation patterns

consistent with the loss of the nitro group,

benzyl group, and other fragments.

Synthesis of O-(4-Nitrobenzyl)hydroxylamine
Hydrochloride
Two primary methods for the synthesis of O-(4-Nitrobenzyl)hydroxylamine hydrochloride
are detailed below.

Experimental Protocol 1: From Benzohydroxamic Acid
and p-Nitrobenzyl Bromide
This method involves the O-alkylation of benzohydroxamic acid with p-nitrobenzyl bromide,

followed by acidic hydrolysis of the resulting O-(4-nitrobenzyl)benzohydroxamic acid.

Materials:

Benzohydroxamic acid

Potassium hydroxide
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Ethanol

p-Nitrobenzyl bromide

Concentrated hydrochloric acid

Chloroform

2N Hydrochloric acid

Ether

Procedure:

Dissolve 25 g (0.183 mol) of benzohydroxamic acid in 28 mL of ethanol and a solution of

10.2 g (0.184 mol) of potassium hydroxide in 40 mL of water.

To this solution, add a hot solution of 39.4 g (0.184 mol) of p-nitrobenzyl bromide in ethanol.

Heat the mixture under reflux for 45 minutes and then cool.

Separate the precipitated crystals of O-(4-nitrobenzyl)benzohydroxamic acid and

recrystallize them from ethanol.

Dissolve 15 g (0.055 mol) of the purified O-(4-nitrobenzyl)benzohydroxamic acid in 125 mL

of hot ethanol.

Add 150 mL of concentrated hydrochloric acid and heat the solution to reflux for 25 minutes.

Rapidly dilute the clear solution with 150 mL of water.

While the solution is still warm, extract the benzoic acid and other by-products with 200 mL

of chloroform.

Evaporate the aqueous layer to dryness under reduced pressure to obtain the crude product.

Recrystallize the residue from hot 2N hydrochloric acid.

Wash the purified crystals with ethanol and then with ether to afford the final product.[5]
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Experimental Protocol 2: From 2-((4-
Nitrobenzyl)oxy)isoindoline-1,3-dione
This protocol involves the acidic hydrolysis of 2-((4-nitrobenzyl)oxy)isoindoline-1,3-dione.

Materials:

2-((4-Nitrobenzyl)oxy)isoindoline-1,3-dione

Ethanol

Concentrated aqueous hydrochloric acid

Water

Chloroform

Procedure:

Suspend 2.00 g (6.71 mmol) of 2-((4-nitrobenzyl)oxy)isoindoline-1,3-dione in 10 mL of

ethanol.

Slowly add 20 mL of concentrated aqueous hydrochloric acid under magnetic stirring.

Heat the reaction mixture to reflux for 3 hours.

After the reaction is complete, cool the mixture slightly.

Add 30 mL of water to the reaction mixture.

Wash the aqueous layer with 20 mL of chloroform.

The aqueous layer containing the product can be further purified by evaporation and

recrystallization as described in Protocol 1.[5]
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Protocol 1: From Benzohydroxamic Acid

Protocol 2: From Isoindoline-1,3-dione derivative
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p-Nitrobenzyl Bromide
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Figure 1: Synthesis Workflows for O-(4-Nitrobenzyl)hydroxylamine Hydrochloride.

Applications
Derivatization of Reducing Sugars for HPLC Analysis
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a valuable derivatizing agent for reducing

sugars, enabling their sensitive detection by UV-HPLC.[1] The hydroxylamine moiety reacts
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with the aldehyde or ketone group of the reducing sugar to form a stable oxime, thereby

introducing the highly UV-active 4-nitrobenzyl group.

Experimental Protocol: Derivatization of Monosaccharides (General Procedure)

While a specific, detailed protocol for O-(4-Nitrobenzyl)hydroxylamine hydrochloride was

not found, a general procedure for the derivatization of monosaccharides with a similar

reagent, 1-phenyl-3-methyl-5-pyrazolone (PMP), is provided as a template. This can be

adapted for use with O-(4-Nitrobenzyl)hydroxylamine hydrochloride.

Materials:

Monosaccharide standards or hydrolyzed sample

O-(4-Nitrobenzyl)hydroxylamine hydrochloride solution in a suitable solvent (e.g.,

methanol)

A weak base (e.g., sodium hydroxide solution)

A weak acid for neutralization (e.g., hydrochloric acid solution)

Chloroform or other organic solvent for extraction

HPLC-grade water and acetonitrile

Procedure:

Dissolve the monosaccharide sample in a small volume of the weak base solution.

Add an excess of the O-(4-Nitrobenzyl)hydroxylamine hydrochloride solution.

Incubate the mixture at an elevated temperature (e.g., 70°C) for a specified time (e.g., 30

minutes) to ensure complete reaction.

Cool the reaction mixture to room temperature and neutralize it with the weak acid solution.

Add water and an immiscible organic solvent (e.g., chloroform) to the mixture.
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Vortex the mixture vigorously to extract any unreacted reagent and by-products into the

organic layer.

Centrifuge the mixture to separate the aqueous and organic phases.

The aqueous upper layer containing the derivatized monosaccharides is carefully collected

for HPLC analysis.

Reducing Sugar
(Aldehyde/Ketone)

Derivatization Reaction
(Oxime formation)

O-(4-Nitrobenzyl)hydroxylamine
Hydrochloride

Weak Base

Neutralization Liquid-Liquid Extraction

Aqueous Phase
(Derivatized Sugar)

Organic Phase
(Excess Reagent)

HPLC Analysis
(UV Detection)

Click to download full resolution via product page

Figure 2: General Workflow for Derivatization of Reducing Sugars.

Synthesis of N-Hydroxypeptides
O-(4-Nitrobenzyl)hydroxylamine hydrochloride serves as a precursor for the preparation of

N-(4-nitrobenzyloxy)-amino acids. These protected amino acid derivatives are valuable

substrates for the unambiguous synthesis of N-hydroxypeptides, which are of interest in

medicinal chemistry and drug development due to their potential biological activities.[6]

Safety and Handling
O-(4-Nitrobenzyl)hydroxylamine hydrochloride should be handled with care in a well-

ventilated area, and appropriate personal protective equipment, including gloves and safety

glasses, should be worn. For detailed safety information, please refer to the Safety Data Sheet

(SDS) provided by the supplier.
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Conclusion
O-(4-Nitrobenzyl)hydroxylamine hydrochloride is a versatile and valuable reagent for

researchers, scientists, and drug development professionals. Its strong UV chromophore

makes it an excellent derivatizing agent for the sensitive analysis of reducing sugars by HPLC.

Furthermore, its role in the synthesis of N-hydroxypeptides highlights its importance in the field

of medicinal chemistry. The experimental protocols and data presented in this guide provide a

solid foundation for the effective utilization of this compound in various research and

development applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b127017?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b127017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

